molecular formula C19H15N3O3S B10812169 N-(1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 300716-43-2

N-(1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B10812169
CAS No.: 300716-43-2
M. Wt: 365.4 g/mol
InChI Key: ADARCKJODGRFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic small molecule featuring a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a benzothiazole carboxamide group at the C3 position and an ethyl group at the N1 position. The benzothiazole moiety is known for its pharmacological relevance, including roles in analgesic, antimicrobial, and anticancer agents . The 4-hydroxy-2-oxoquinoline scaffold contributes to hydrogen-bonding capabilities, which may influence both crystallinity and biological interactions.

Properties

CAS No.

300716-43-2

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C19H15N3O3S/c1-2-22-13-9-5-3-7-11(13)16(23)15(18(22)25)17(24)21-19-20-12-8-4-6-10-14(12)26-19/h3-10,23H,2H2,1H3,(H,20,21,24)

InChI Key

ADARCKJODGRFRF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=CC=CC=C4S3)O

Origin of Product

United States

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzothiazole moiety and a dihydroquinoline framework, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-HIV properties, alongside relevant research findings and case studies.

Structural Features

The compound has the following molecular formula: C19H15N3O3SC_{19}H_{15}N_{3}O_{3}S with a molecular weight of approximately 365.4057 g/mol. The structural components include:

  • Benzothiazole Ring : Enhances pharmacological properties.
  • Hydroxy Group : Contributes to biological activity.
  • Carboxamide Group : Plays a role in binding interactions with biological targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of hydroxyquinoline and benzothiazole possess significant antibacterial and antifungal activities. For instance:

Compound TypeActivity TypeObservations
Hydroxyquinoline DerivativesAntimicrobialEffective against various bacterial strains
Benzothiazole DerivativesAntifungalInhibition of fungal growth observed

The unique combination of these moieties in the compound enhances its efficacy compared to other similar compounds lacking these functional groups.

Anticancer Activity

Research indicates that the compound has potential anticancer properties. In vitro studies have evaluated its effects on different cancer cell lines, including liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cells. The results showed moderate inhibitory effects on cell proliferation:

Cell LineIC50 Value (µM)Activity Level
SK-Hep-125Moderate
MDA-MB-23130Moderate
NUGC-328Moderate

These findings suggest that further optimization of the compound could enhance its anticancer activity .

Anti-HIV Activity

The compound's potential as an anti-HIV agent has been explored through docking studies and biological evaluations. It was assessed for its ability to inhibit HIV replication and integrase activity:

Evaluation MethodResult
Docking StudiesHigh binding affinity
Cell-Based AssaysModerate inhibition at concentrations < 100 µM

Despite showing some promise in binding studies, significant anti-HIV activity was not observed at lower concentrations, indicating a need for further development and testing .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds with varying modifications to enhance their biological activity:

  • Synthesis of Derivatives : A series of N'-arylidene derivatives were synthesized and evaluated for antibacterial and anti-HIV activities. These derivatives demonstrated varying degrees of effectiveness against target pathogens.
  • Structural Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the benzothiazole or quinoline rings significantly influenced biological activity. For example, modifications leading to increased hydrophobicity often correlated with enhanced antimicrobial properties .

Scientific Research Applications

Biological Activities

N-(1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibits a range of biological activities:

Antimicrobial Activity :
Research indicates that compounds with similar structures have shown antimicrobial properties. For instance, derivatives of quinoline have been linked to antibacterial effects against various pathogens .

Antiviral Activity :
Docking studies suggest that this compound may bind effectively to targets involved in HIV replication. The unique structural features may enhance its binding affinity compared to other compounds .

Anticancer Potential :
Several studies have highlighted the anticancer properties of quinoline derivatives. The incorporation of the benzothiazole ring is believed to enhance the cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Synthetic Applications

The synthesis of this compound typically involves several steps:

  • Formation of Amide : Heating an ester with an arylalkylamine in a solvent like xylene.
  • Functionalization : Subsequent reactions to introduce various functional groups that can enhance biological activity.

This compound serves as a precursor for synthesizing other derivatives with potentially improved pharmacological profiles.

Case Studies and Research Findings

Several case studies have been documented regarding the applications of this compound:

Study Focus Findings
Antiviral ActivityDocking studies showed promising binding affinities to HIV targets .
Antimicrobial TestingCompounds demonstrated moderate antibacterial activity against various strains .
Anticancer EvaluationQuinoline derivatives exhibited significant cytotoxicity against breast cancer cell lines .

Comparison with Similar Compounds

Table 1: Substituent-Driven Activity Comparison

Compound Key Substituents Pharmacological Activity/Stability Reference
Target Compound 1-Ethyl, benzothiazol-2-yl Not reported (structural analog data)
N-(3-Pyridylmethyl) analog 3-Pyridylmethyl 75.3% pain reduction (20 mg/kg)
N-(4-Halobenzenesulfonyl) analogs F, Cl, Br High crystallinity via H-bonding

Role of the Benzothiazole Moiety

The 1,3-benzothiazole group is a common pharmacophore in drug design. In Example 1 (), a benzothiazole-linked tetrahydroquinoline-thiazole hybrid showed unspecified biological activity, highlighting the versatility of this moiety in diverse scaffolds. Similarly, 1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide () uses benzothiazole for electronic modulation, though its dihydropyridine core differs from the target’s dihydroquinoline. The benzothiazole group likely enhances π-stacking and hydrogen-bond acceptor capacity, critical for target engagement .

Hydrogen-Bonding and Crystallinity

emphasizes that N–H(hydrazinyl)···N(thiazoyl) hydrogen bonds and offset π-π interactions stabilize benzothiazole sulfonylhydrazides. The target compound’s 4-hydroxy group may similarly participate in intermolecular H-bonding, affecting solubility and crystal packing. Comparatively, N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide () employs bulky adamantyl and pentyl groups, reducing polarity but improving lipid membrane penetration .

Table 2: Intermolecular Interactions and Physical Properties

Compound Key Interactions Impact on Properties Reference
Target Compound Potential O–H···N/O H-bonds Likely moderate solubility
N-(4-Halobenzenesulfonyl) analogs N–H···N, π-π stacking High thermal stability
Adamantyl/pentyl analogs Van der Waals, hydrophobic Enhanced lipophilicity

Preparation Methods

Synthesis of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

The quinolone core is typically prepared via cyclocondensation of ethyl 3-ethoxyacrylate with substituted anilines. For example, ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a key intermediate. This ester is synthesized by refluxing ethyl 3-ethoxyacrylate with N-ethyl-2-aminobenzaldehyde in acetic acid, followed by hydrolysis to yield the free carboxylic acid.

Reaction conditions:

  • Solvent: Acetic acid

  • Temperature: 120°C (reflux)

  • Time: 8–12 hours

  • Yield: 68–75%

Preparation of 2-Aminobenzothiazole

2-Aminobenzothiazole is synthesized via cyclization of 2-aminothiophenol with cyanogen bromide or via condensation with aldehydes under oxidative conditions. A common method involves reacting 2-aminothiophenol with formic acid and sulfuric acid at 100°C for 4 hours, yielding 2-aminobenzothiazole with >85% purity.

Amidation Strategies for Final Product Synthesis

Direct Amidation in Xylene

A widely cited method involves heating ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with 2-aminobenzothiazole in dry xylene at 150°C for 1 hour. Ethanol byproduct is removed via distillation, and the product precipitates upon cooling.

Procedure:

  • Combine ethyl ester (0.01 mol), 2-aminobenzothiazole (0.01 mol), and dry xylene (5 mL).

  • Reflux at 150°C for 1 hour with azeotropic removal of ethanol.

  • Cool, add ethanol (5 mL), and isolate the precipitate.

  • Recrystallize from methanol or DMF.

Key parameters:

ParameterValue
Yield78–85%
Purity (HPLC)≥98%
Melting point207–209°C

Acid Chloride-Mediated Coupling

For higher yields, the carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-aminobenzothiazole in tetrahydrofuran (THF).

Procedure:

  • Reflux 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (0.01 mol) with SOCl₂ (5 mL) for 2 hours.

  • Remove excess SOCl₂ under vacuum.

  • Dissolve the acid chloride in THF, add 2-aminobenzothiazole (0.012 mol), and stir at 25°C for 6 hours.

  • Quench with ice water and filter the precipitate.

Key parameters:

ParameterValue
Yield89–92%
Reaction time6 hours

Optimization and Mechanistic Insights

Solvent Effects on Amidation

Comparative studies show that xylene outperforms DMF or toluene in direct amidation due to its high boiling point and azeotropic ethanol removal. Polar aprotic solvents like DMF lead to solvate formation, complicating purification.

Catalytic Approaches

While uncatalyzed reactions dominate literature, trials with p-toluenesulfonic acid (PTSA, 5 mol%) in xylene reduce reaction time to 30 minutes with minimal yield improvement (≤3%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 7.25–8.45 (m, 7H, aromatic), 11.32 (s, 1H, OH).

  • IR (KBr): 3420 cm⁻¹ (O–H), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms planar quinolone and benzothiazole rings with dihedral angles of 42.32° between aromatic systems. Intramolecular O–H⋯O hydrogen bonding stabilizes the conformation .

Q & A

Basic Research Questions

Designing a Multi-Step Synthetic Route Q: What synthetic strategies are recommended for constructing the quinoline-benzothiazole core of this compound? A: The synthesis involves sequential cyclization, functionalization, and coupling steps. Key steps include:

  • Cyclization : Use precursors like anthranilic acid derivatives under acidic/basic conditions to form the dihydroquinoline-2-oxo core .
  • Benzothiazole Coupling : Introduce the benzothiazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Ethyl Group Introduction : Alkylation with ethyl halides under controlled pH to avoid over-alkylation .
  • Purification : Employ flash chromatography (CH₂Cl₂/EtOH gradients) and recrystallization (EtOH/H₂O) to isolate intermediates .

Structural Characterization Q: Which spectroscopic methods are essential for confirming the compound’s structure? A: Use a combination of:

  • ¹H/¹³C NMR : Identify proton environments (e.g., ethyl group δ ~1.2–1.4 ppm, hydroxy proton δ ~10–12 ppm) and carbonyl signals (C=O δ ~165–175 ppm) .
  • FTIR : Confirm hydroxyl (ν ~3200–3400 cm⁻¹) and carbonyl (ν ~1675–1720 cm⁻¹) functionalities .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or EI-MS (e.g., [M+H]+ or [M]+ peaks) .

Preliminary Bioactivity Screening Q: How should researchers conduct initial antimicrobial activity assessments? A: Follow standardized protocols:

  • Microdilution Assay : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using 96-well plates. Determine MIC/MBC values via optical density (OD₆₅₅ nm) after 24 h incubation at 37°C .
  • Fungal Assays : Evaluate activity against Candida albicans using similar methods, with Sabouraud dextrose broth .

Advanced Research Questions

Optimizing Synthetic Yield and Scalability Q: How can reaction conditions be modified to improve yield in scaled-up synthesis? A: Strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for cyclization efficiency .
  • Continuous Flow Reactors : Enhance mixing and heat transfer for intermediates prone to degradation .
  • Solvent Optimization : Replace EtOH with DMF or THF for better solubility of hydrophobic intermediates .

Resolving Contradictory Bioassay Data Q: How to address discrepancies between in vitro activity and computational docking predictions? A:

  • Re-evaluate Assay Conditions : Confirm inoculum purity, solvent effects (e.g., DMSO concentration ≤5%), and pH stability .
  • Docking Validation : Use mutagenesis studies (e.g., bacterial target gene knockouts) to verify binding site hypotheses .
  • Physicochemical Profiling : Assess compound solubility (via HPLC) and membrane permeability (Caco-2 assays) to rule out false negatives .

Structure-Activity Relationship (SAR) Studies Q: What substituent modifications enhance target specificity against bacterial vs. fungal pathogens? A:

  • Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 6 to boost Gram-positive activity .
  • Quinoline Core Alterations : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to improve antifungal potency .
  • Bioisosteric Replacement : Substitute the hydroxy group with methoxy or acetoxy to modulate solubility and bioavailability .

Metabolic Stability and Toxicity Profiling Q: What in vitro models assess metabolic stability for this compound? A:

  • Liver Microsome Assays : Incubate with rat/human microsomes and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium TA98 and TA100 strains .

Target Engagement Validation Q: How to confirm interaction with bacterial DNA gyrase or fungal lanosterol demethylase? A:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using purified enzyme immobilized on a sensor chip .
  • Thermal Shift Assay (CETSA) : Monitor protein denaturation temperatures in bacterial/fungal lysates to confirm stabilization by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.